2-Cyclopropyl-6-(iodomethyl)tetrahydro-2H-pyran
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Description
“2-Cyclopropyl-6-(iodomethyl)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C9H15IO . It has a molecular weight of 266.12 .
Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-6-(iodomethyl)tetrahydro-2H-pyran” includes a cyclopropyl group, an iodomethyl group, and a tetrahydro-2H-pyran ring . The InChI code for this compound is 1S/C9H15IO/c10-6-8-2-1-3-9(11-8)7-4-5-7/h7-9H,1-6H2 .Scientific Research Applications
Stereoselective Synthesis
- Stereoselective Synthesis of Tetrahydropyridines and Dihydro-2H-pyrans : A study by Eckl et al. (2021) discusses the stereoselective and scalable ring-expansion of monocyclopropanated pyrroles and furans to produce highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives. This process, involving a cyclopropylcarbinyl cation rearrangement, is significant for drug synthesis (Eckl et al., 2021).
Iodocyclization Reactions
- Iodocyclization of Alkenols : Research by Paolucci and Righi (2007) explores the electrophilic iodocyclization of alkenols, resulting in alkylidentetrahydrofurans and 2-(1-iodo-2,2-dimetylpropyl)tetrahydrofuran. This process is notable for its high stereoselectivity and diverse outcomes based on different substrates, contributing to the synthesis of complex organic compounds (Paolucci & Righi, 2007).
Rearrangements and Ring Expansions
- Rearrangement of Cyclopropyl Epoxides : Donnelly et al. (1973) described the rearrangement of aryl-substituted cyclopropyl epoxides to 3,6-dihydro-2H-pyrans. This rearrangement, occurring under milder conditions compared to vinyl epoxides, provides a simpler synthesis method for 2-aryl-3,6-dihydro-2H-pyrans (Donnelly, Hoey, O'Brien, & O'grady, 1973).
Synthetic Applications
- Synthesis of Substituted Pyrans : The synthesis of 3,6-dihydro-2H-pyrans and pent-2-ene-1,5-diols from αβ-unsaturated ketones via cyclopropyl epoxides, as researched by Donnelly, O'Brien, and O'grady (1974), highlights the versatility of these compounds in organic synthesis (Donnelly, O'Brien, & O'grady, 1974).
properties
IUPAC Name |
2-cyclopropyl-6-(iodomethyl)oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO/c10-6-8-2-1-3-9(11-8)7-4-5-7/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVDYCQNWBTPAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1)C2CC2)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(iodomethyl)oxane |
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